molecular formula C13H13N3O2 B3005731 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one CAS No. 1170162-16-9

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one

Cat. No.: B3005731
CAS No.: 1170162-16-9
M. Wt: 243.266
InChI Key: XRCQTZYCNKBJSR-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one typically involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes . The reaction is often carried out in a NaOH-DMSO medium at ambient temperature, which allows for the efficient formation of the 1,2,4-oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a bioisostere of amide, providing better hydrolytic and metabolic stability . This allows the compound to interact with various enzymes and receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the oxadiazole and pyrrolidinone rings provides a versatile scaffold for the development of new bioactive molecules and materials .

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-14-13(18-15-9)10-7-12(17)16(8-10)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCQTZYCNKBJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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